molecular formula C18H31BrN4NaO5+ B12744813 Carbrital CAS No. 8065-30-3

Carbrital

Cat. No.: B12744813
CAS No.: 8065-30-3
M. Wt: 486.4 g/mol
InChI Key: WICHZXQYTITBKU-UHFFFAOYSA-N
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Description

Carbrital is a combination drug that includes carbromal and pentobarbital. It was originally synthesized by Bayer in 1909 and marketed as Adalin. Later, it was sold by Parke-Davis under the name this compound. This compound is primarily used as a hypnotic and sedative .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbromal, one of the components of Carbrital, is synthesized through the following steps:

Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of carbromal and its subsequent combination with pentobarbital under controlled conditions to ensure the correct dosage and purity.

Chemical Reactions Analysis

Types of Reactions: Carbrital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Carbrital has several scientific research applications:

Mechanism of Action

Carbrital exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased inhibitory effects in the brain, resulting in sedation and hypnosis .

Comparison with Similar Compounds

    Barbital: Another barbiturate used as a sedative and hypnotic.

    Phenobarbital: Used primarily as an anticonvulsant.

    Secobarbital: A short-acting barbiturate used for anesthesia and sedation.

Uniqueness of Carbrital: this compound’s uniqueness lies in its combination of carbromal and pentobarbital, which provides a synergistic effect, enhancing its sedative and hypnotic properties compared to other single-component barbiturates .

Properties

CAS No.

8065-30-3

Molecular Formula

C18H31BrN4NaO5+

Molecular Weight

486.4 g/mol

IUPAC Name

sodium;2-bromo-N-carbamoyl-2-ethylbutanamide;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1

InChI Key

WICHZXQYTITBKU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+]

Origin of Product

United States

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